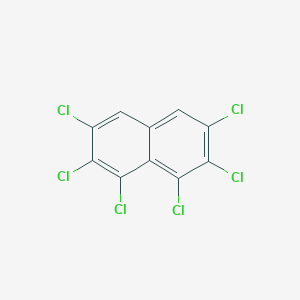

1,2,3,6,7,8-Hexachloronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7,8-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-1-3-2-5(12)8(14)10(16)6(3)9(15)7(4)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYZNPLWZGYFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937798 | |

| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17062-87-2 | |

| Record name | Naphthalene, 1,2,3,6,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Global Distribution of 1,2,3,6,7,8 Hexachloronaphthalene

Biota and Food Web Occurrence

The presence of 1,2,3,6,7,8-hexachloronaphthalene, often analyzed and reported together with its co-eluting isomer 1,2,3,5,6,7-hexachloronaphthalene (B52935) as PCN-66/67, is well-documented in the biota of diverse ecosystems, from the Great Lakes to the polar regions. umich.eduamap.no Its detection in various species, particularly those at higher trophic levels, underscores its persistence and potential for long-range environmental transport.

Monitoring studies have consistently detected this compound in a variety of wildlife, highlighting its global distribution. In the marine environment, this compound is a notable contaminant. For instance, in the Faroe Islands, PCN-66/67 has been identified as the main PCN congener in juvenile pilot whales (Globicephala melas) and fulmars. dmu.dk A study on marine biota from Greenland and the Faroe Islands reported a total PCN concentration of 4068 pg/g lipid weight in juvenile pilot whales from the Faroe Islands, with PCN-66/67 being the dominant congener. dmu.dk In contrast, studies on polar bears (Ursus maritimus) from East Greenland have shown that while PCNs are present, the congener profile is dominated by PCN-68, not PCN-66/67. dmu.dk

In aquatic ecosystems such as the Great Lakes, hexachloronaphthalenes, including the 1,2,3,6,7,8-isomer, are among the congeners that tend to accumulate in the food web. umich.edu Research in the Baltic Sea has also identified PCN-66/67 in various organisms. umich.edupops.int For example, these congeners have been found in herring, a key species in the Baltic Sea ecosystem. osti.gov

The following table summarizes findings from various wildlife monitoring studies, showcasing the concentration of this compound (or PCN-66/67) in different species and locations.

Table 1: Concentrations of this compound (PCN-66/67) in Various Wildlife Species

| Species | Location | Tissue | Concentration (pg/g lipid weight) | Dominant Congener(s) | Reference |

|---|---|---|---|---|---|

| Juvenile Pilot Whale (Globicephala melas) | Faroe Islands | Blubber | 4068 (ΣPCN) | PCN-66/67 | dmu.dk |

| Fulmar | Faroe Islands | Not Specified | Not Quantified | PCN-66/67 | dmu.dk |

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of organisms. As it is transferred from lower to higher trophic levels, its concentration tends to increase, a process known as biomagnification. dmu.dkpops.int This has been observed in both aquatic and marine food webs.

A study on a benthic food chain in the Baltic Sea provided evidence for the biomagnification of hexachloronaphthalene congeners. umich.edupops.int Biomagnification factors (BMFs) for PCN-66/67 were calculated for various predator-prey relationships. For the harbour porpoise preying on herring, the BMF for PCN-66/67 was 1.2. pops.int In a benthic food chain, the BMFs for PCN-66/67 were found to be 1.1 and 1.4. umich.edupops.int These values, being greater than 1, indicate that the concentration of this compound is magnified as it moves up the food chain.

In the Great Lakes, the biomagnification potential of PCN congeners has also been investigated. In a benthic food chain involving round gobies, PCN-66/67 was among the congeners with the highest biomagnification factors. umich.edu This demonstrates that even in freshwater ecosystems, this compound is subject to trophic transfer and magnification. The process of biomagnification is a key factor leading to the elevated concentrations observed in top predators. pops.int

The table below illustrates the biomagnification of this compound through a simplified food chain, presenting concentrations at different trophic levels.

Table 2: Illustrative Biomagnification of this compound (PCN-66/67) in a Baltic Sea Food Chain

| Trophic Level | Organism | Biomagnification Factor (BMF) | Reference |

|---|---|---|---|

| Prey | Herring | - | pops.int |

| Predator | Harbour Porpoise | 1.2 | pops.int |

| Prey | Benthic Invertebrates | - | umich.edupops.int |

Sources and Formation Pathways of 1,2,3,6,7,8 Hexachloronaphthalene

Historical Production and Legacy Releases

Commercial production of PCNs began in the early 20th century, with large-scale manufacturing ceasing around 1980. industrialchemicals.gov.au These compounds were valued for their chemical and thermal stability, low flammability, and excellent electrical insulating properties. industrialchemicals.gov.au The hexachloronaphthalene (HxCN) congeners, including 1,2,3,6,7,8-Hexachloronaphthalene, were components of the more highly chlorinated technical mixtures. These historical uses represent a significant pathway for legacy contamination in the environment. nih.gov

PCNs were not sold as individual congeners but as complex mixtures with varying degrees of chlorination. nih.govwho.int These products ranged from liquids to hard, waxy solids. who.inttandfonline.com The higher chlorinated mixtures, which would have contained this compound, were primarily used for capacitor impregnation and electrical insulation. industrialchemicals.gov.au

These commercial mixtures were marketed under several trade names globally. In the United States, the most common trade name was Halowax . In Europe, they were sold under names such as Nibren Waxes , Seekay Waxes , and Clonacire Waxes . nih.gov

Interactive Data Table: Major Commercial PCN Trade Names

| Trade Name | Primary Region of Use |

| Halowax | United States |

| Nibren Waxes | Europe |

| Seekay Waxes | Europe |

| Clonacire Waxes | Europe |

A significant source of legacy PCN release stems from their presence as impurities in other major industrial chemical products, most notably Polychlorinated Biphenyls (PCBs). nih.govtandfonline.com PCNs are formed during similar manufacturing practices as PCBs and were consequently present as contaminants in commercial PCB formulations like the Aroclor and Clophen series. industrialchemicals.gov.aunih.gov

Research has quantified the extent of this contamination. Median values of PCN contamination in PCB mixtures have been reported at 0.0067%. industrialchemicals.gov.au Based on the total worldwide production of PCBs, this contamination is estimated to have generated at least 100 to 169 metric tons of PCNs as an unintentional byproduct. industrialchemicals.gov.au

Interactive Data Table: PCN Contamination in PCB Formulations

| Parameter | Finding | Source(s) |

| Contamination Range in PCBs | 3.5 to 731 µg/g | industrialchemicals.gov.au |

| Median Contamination Level | 0.0067% | industrialchemicals.gov.au |

| Estimated Total PCN Volume from PCB Production | 100 - 169 metric tonnes | industrialchemicals.gov.au |

Unintentional Formation and Contemporary Sources

Although direct commercial production has ceased, PCNs, including this compound, continue to be formed and released into the environment as unintentional byproducts of various industrial and combustion processes. nih.govtandfonline.com These contemporary sources contribute to ongoing environmental inputs.

The formation of PCNs is known to occur in high-temperature processes where both chlorine donors (such as plastics) and carbon sources are present. zerowasteeurope.eu Incomplete combustion under these conditions can lead to the synthesis of a range of persistent organic pollutants (POPs), including PCNs. zerowasteeurope.eu

Incineration of municipal and industrial waste is a significant contemporary source of PCNs. nih.gov Non-occupational exposure can occur from air contamination near manufacturing sites and through the incineration of waste. nih.gov Lab-scale experiments with municipal solid waste have identified naphthalene (B1677914) compounds in gas, airborne particles, and bottom ash emissions, demonstrating the formation potential during incineration. cdc.gov The process can create and release these compounds into the atmosphere if flue gases are not adequately treated. zerowasteeurope.eufao.org

High-temperature metallurgical processes are another recognized source of unintentionally formed PCNs. tandfonline.com Activities such as metal smelting can provide the necessary conditions—high temperatures, carbon, and chlorine sources—for the formation of chlorinated aromatic compounds. These industrial processes are considered a pathway for the release of PCNs into the environment. tandfonline.com

Chlor-alkali Industry Discharges

The chlor-alkali industry, which produces chlorine and caustic soda (sodium hydroxide) through the electrolysis of brine, is another potential source of PCNs. While the primary environmental concerns associated with this industry have historically been mercury and asbestos (B1170538) from older technologies, the process itself can lead to the formation of chlorinated organic compounds researchgate.netmiga.org.

The use of graphite (B72142) anodes, which has been largely phased out in favor of metal anodes, was a known source of chlorinated organics miga.org. Even with modern membrane cell technology, there is a potential for the formation of byproducts. The process involves the electrolysis of a sodium chloride solution, creating a highly reactive environment where chlorine can react with any residual organic matter present in the brine or from the process equipment itself wikipedia.orgthermofisher.com. Although specific data on the discharge of this compound from chlor-alkali plants is limited in the available literature, the fundamental chemistry of the process suggests that the formation of various chlorinated hydrocarbons is possible.

Landfill Leaching and Disposal Sites

Landfills are significant repositories of a wide variety of waste materials, including industrial and household products that may contain chlorinated compounds. Over time, these compounds can leach into the surrounding environment through the formation of leachate. Polychlorinated naphthalenes have been detected in landfill leachates, indicating that landfills are a source of these contaminants to the environment.

Studies of landfill leachates have shown the presence of a range of PCN congeners. For instance, a study in Japan found that PCN concentrations in landfill leachates ranged from 8.0 to 12,000 pg/L, with dichloronaphthalenes (DiCNs) to pentachloronaphthalenes (PeCNs) being the most commonly detected semanticscholar.org. Another study reported PCN concentrations in leachate samples ranging from below the method detection limit to 490 pg/L, with a predominance of lower-chlorinated congeners researchgate.net.

The presence of PCNs in landfill leachate is attributed to the disposal of products containing these compounds, as well as the potential for their formation within the landfill itself researchgate.net. The composition of the waste, the age of the landfill, and the environmental conditions within the landfill all influence the concentration and types of PCNs found in the leachate semanticscholar.org. The detection of hexachloronaphthalene congeners in some leachate samples suggests that these more highly chlorinated forms are also mobile and can be released from disposal sites.

Table of PCN Concentrations in Landfill Leachates

| Location/Study | PCN Homologue Group | Concentration Range (pg/L) |

| Japan semanticscholar.org | DiCNs - OcCN | 8.0 - 12,000 |

| Japan researchgate.net | Total PCNs | < MDL - 490 |

Environmental Fate and Transport Mechanisms of 1,2,3,6,7,8 Hexachloronaphthalene

Persistence and Environmental Half-lives

As a group, PCNs exhibit strong resilience to environmental degradation through chemical, biological, and photolytic means. tandfonline.comresearchgate.net Their chemical stability and hydrophobicity, which increase with chlorine content, make them resistant to breakdown in water and soil. Microbial degradation of PCNs is generally a slow process, with higher chlorinated congeners showing greater resistance than lower chlorinated ones. The structure of 1,2,3,6,7,8-hexachloronaphthalene, with six chlorine atoms on the naphthalene (B1677914) rings, confers a high degree of resistance to biological metabolism.

Bioaccumulation and Biomagnification in Ecosystems

Due to their lipophilic (fat-loving) nature, PCNs, including the 1,2,3,6,7,8-hexachloro isomer, readily bioaccumulate in the fatty tissues of living organisms. tandfonline.comnih.gov This property, combined with their resistance to metabolic degradation, leads to their concentration in organisms over time. The Stockholm Convention on Persistent Organic Pollutants has recognized di- through octa-chlorinated naphthalenes for their bioaccumulative properties. tandfonline.comwikipedia.org

Once introduced into the food web, this compound is subject to trophic transfer and biomagnification. This process involves the increasing concentration of the substance in organisms at successively higher levels in the food chain. nih.gov For persistent organochlorine contaminants like PCNs, diet is a primary route of exposure for animals, and concentrations tend to increase from prey to predator. nih.gov PCNs exhibit biomagnification properties that are similar to other well-known planar organochlorine compounds like certain polychlorinated biphenyls (PCBs) and dioxins (PCDDs). scholaris.ca

The potential for a specific PCN congener to bioaccumulate is heavily influenced by its chlorine substitution pattern. The structure of this compound, with chlorine atoms at the 2, 3, 6, and 7 lateral positions, is similar to the most toxic and bioaccumulative dioxin and PCB congeners. Research on the relative potency of different hexachloronaphthalene isomers suggests that the 1,2,3,6,7,8- congener is of high concern.

One study established a ranking of potency for several hexachloronaphthalene isomers, indicating the following order: nih.gov

Table 1: Relative Potency Ranking of Hexachloronaphthalene Isomers

| Rank | Isomer |

| 1 | This compound |

| 2 | 1,2,3,4,6,7-Hexachloronaphthalene (B52931) |

| 3 | 1,2,3,5,6,7-Hexachloronaphthalene (B52935) |

| 4 | 1,2,3,5,6,8-Hexachloronaphthalene |

| Source: International Programme on Chemical Safety's Concise International Chemical Assessment Documents, as cited in PubChem. nih.gov |

This ranking highlights the significance of the 1,2,3,6,7,8- substitution pattern. Furthermore, studies on other hexachloronaphthalene isomers, such as 1,2,3,4,6,7-HCN (PCN 66) and 1,2,3,5,6,7-HCN (PCN 67), have shown their presence and persistence in human adipose tissue. nih.gov

Long-Range Environmental Transport Potential

This compound possesses the characteristics necessary for long-range environmental transport. PCNs as a class are known to travel long distances from their sources via atmospheric and oceanic currents. tandfonline.comresearchgate.net Research models assessing the long-range transport potential of PCNs have classified the higher chlorinated congeners, including the hexachloronaphthalenes, as having a "relatively low mobility" compared to less chlorinated forms; however, their extreme persistence allows for significant transport over time. nih.gov

The detection of various PCN congeners in the air of remote regions like the Arctic and Antarctica provides strong evidence of their capacity for long-range transport. scholaris.canih.govacs.org These findings indicate that emissions from industrial and combustion sources in lower latitudes can be transported to pristine polar environments, where they can then enter local food webs. nih.gov

Sorption and Partitioning Behavior in Environmental Matrices

The sorption and partitioning behavior of this compound is central to its distribution in the environment. Its high octanol-water partition coefficient (log K_ow_ of approximately 7.0) indicates a strong preference for organic phases over aqueous phases nih.gov.

In soil and sediment, the high estimated soil organic carbon-water (B12546825) partitioning coefficient (K_oc_ of 3.7 x 10⁴) suggests that this compound will be largely immobile, strongly binding to organic matter nih.gov. This strong sorption limits its leaching into groundwater but also contributes to its persistence in the solid phase of these environmental compartments. The partitioning behavior is influenced by the characteristics of the environmental matrix, such as the organic carbon content and the nature of the mineral surfaces nih.gov.

Studies on PCNs in various environmental matrices have shown that higher chlorinated congeners, such as hexachloronaphthalenes, are predominant in sediments due to their hydrophobic character frontiersin.org. The partitioning behavior of these compounds is a key factor in their bioaccumulation in food webs nih.gov.

Advanced Analytical Methodologies for 1,2,3,6,7,8 Hexachloronaphthalene Research

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,3,6,7,8-hexachloronaphthalene is the effective extraction of the compound from the sample matrix. The choice of extraction technique is dictated by the sample type (e.g., soil, sediment, water, biological tissue), the concentration of the analyte, and the required sample throughput. Due to their lipophilic nature and low water solubility, PCNs are typically isolated from environmental samples using various organic solvent-based extraction methods. epa.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from liquid samples. thermofisher.com It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. epa.gov For aqueous samples, the process involves passing the water sample through a cartridge or disk containing a solid adsorbent. Non-polar sorbents, such as C18-bonded silica (B1680970), are commonly used for trapping non-polar compounds like hexachloronaphthalenes. epa.govsigmaaldrich.com

The general procedure for SPE involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. researchgate.net

Interactive Data Table: General SPE Parameters for Non-Polar Compounds

| Parameter | Description | Typical Values/Solvents |

| Sorbent Type | Stationary phase that retains the analyte. | C18 (octadecyl), Polymeric Sorbents (e.g., Styrene-Divinylbenzene) |

| Conditioning | Wets the sorbent and activates the functional groups. | Methanol followed by reagent water or buffer. sigmaaldrich.com |

| Sample Loading | The sample is passed through the sorbent. | pH may be adjusted to ensure analyte is in a neutral form. |

| Washing | Removes weakly bound interferences. | Water, or a weak organic solvent/water mixture. researchgate.net |

| Elution | Removes the analyte from the sorbent. | Non-polar solvents like hexane (B92381), dichloromethane, or ethyl acetate. epa.gov |

For solid samples like soil or sediment, a solvent extract of the sample is first prepared, which can then be cleaned up and fractionated using SPE. windows.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgrochester.edu For the analysis of this compound in water samples, LLE is a common approach. nih.gov The sample is vigorously mixed with a water-immiscible organic solvent, such as hexane or dichloromethane. libretexts.org The high affinity of the non-polar hexachloronaphthalene for the organic solvent facilitates its transfer from the aqueous phase.

The process is often repeated multiple times with fresh solvent to ensure quantitative extraction. The organic extracts are then combined, dried (e.g., using anhydrous sodium sulfate), and concentrated before cleanup and analysis. libretexts.org While effective, LLE can be labor-intensive and requires large volumes of high-purity organic solvents. rochester.edu

Soxhlet Extraction

Soxhlet extraction is a classical and robust technique for extracting non-volatile and semi-volatile organic compounds from solid matrices like soil, sediment, and sludge. epa.govresearchgate.net The method ensures thorough extraction by continuously washing the sample with freshly distilled hot solvent over an extended period. epa.govresearchgate.net

In a typical Soxhlet extraction for hexachloronaphthalenes, the solid sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed in a porous thimble. epa.gov This thimble is then placed in the Soxhlet extractor, which is fitted with a flask containing the extraction solvent and a condenser. epa.gov The solvent is heated to reflux, and its vapor travels to the condenser, where it cools and drips onto the sample. When the solvent level in the extractor reaches a certain point, it siphons back into the boiling flask, carrying the extracted analytes with it. This cycle is repeated for several hours to ensure complete extraction. epa.gov

Interactive Data Table: Typical Soxhlet Extraction Parameters for Semi-Volatile Organics

| Parameter | Description | Typical Values/Solvents |

| Sample Preparation | Pre-treatment of the solid sample. | Mixing with anhydrous sodium sulfate (1:1 w/w). epa.govresearchgate.net |

| Extraction Solvent | Solvent used to extract the analytes. | Acetone/Hexane (1:1 v/v), Dichloromethane. epa.gov |

| Extraction Time | Duration of the continuous extraction process. | 16-24 hours. epa.gov |

| Cycle Rate | Frequency of solvent siphoning. | 4-6 cycles per hour. epa.gov |

| Post-Extraction | Treatment of the extract before cleanup. | Drying over sodium sulfate, concentration. epa.gov |

Despite its high extraction efficiency, Soxhlet extraction is time-consuming and uses large quantities of organic solvent. researchgate.net

Pressurized Fluid Extraction (PFE)

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative to traditional methods like Soxhlet extraction. researchgate.netnih.gov PFE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time. researchgate.netnih.gov The high pressure keeps the solvent in its liquid state above its normal boiling point, which enhances its solvating power and allows for better penetration into the sample matrix. researchgate.net

For the extraction of this compound from solid samples, the sample is packed into a stainless-steel extraction cell. The cell is then filled with an appropriate solvent and heated and pressurized to the desired setpoints. The extraction can be performed in a static mode, a dynamic mode, or a combination of both. nih.gov

Interactive Data Table: General PFE Parameters for Persistent Organic Pollutants

| Parameter | Description | Typical Values/Solvents |

| Extraction Solvent | Choice depends on the analyte and matrix. | Hexane, Dichloromethane/Acetone mixtures. |

| Temperature | Increases solvent efficiency and disrupts matrix interactions. | 100 - 180 °C. nih.gov |

| Pressure | Maintains solvent in a liquid state. | 1500 - 2000 psi (10-14 MPa). nih.gov |

| Static Time | Period the sample is exposed to hot, pressurized solvent. | 5 - 10 minutes per cycle. researchgate.net |

| Number of Cycles | Repetitions of the static extraction. | 1 - 3 cycles. researchgate.net |

PFE has been shown to provide extraction efficiencies comparable to or better than Soxhlet extraction for many persistent organic pollutants, including PCNs. researchgate.net

Cleanup and Fractionation Procedures

Following extraction, the resulting solvent extract contains not only the target analyte, this compound, but also a complex mixture of co-extracted interfering compounds (e.g., lipids, pigments, and other organic compounds). A thorough cleanup procedure is therefore essential to remove these interferences, which could otherwise compromise the subsequent chromatographic analysis.

Multi-layer Silica Gel Column Chromatography

Multi-layer silica gel column chromatography is a powerful cleanup technique used to separate compounds based on their polarity. This method is particularly effective for isolating PCNs from other classes of persistent organic pollutants like polychlorinated biphenyls (PCBs) and dioxins. lcms.cz The column is packed with several layers of silica gel that have been modified with different reagents to achieve a selective fractionation of the extract. lcms.cz

A typical multi-layer silica gel column for the cleanup of extracts containing chlorinated compounds may consist of the following layers from bottom to top:

Neutral Silica Gel: The main adsorbent.

Silver Nitrate Impregnated Silica Gel: Retains sulfur-containing compounds and some unsaturated compounds.

Acidic Silica Gel (Sulfuric Acid Impregnated): Oxidizes and retains easily oxidizable compounds like lipids and pigments.

Basic Silica Gel (Sodium Hydroxide Impregnated): Retains acidic compounds like phenols.

Anhydrous Sodium Sulfate: A top layer to remove any residual water from the sample extract. lcms.cz

The sample extract, dissolved in a non-polar solvent like hexane, is applied to the top of the column. Elution is then carried out with solvents of increasing polarity. Non-polar compounds like this compound will elute first with a non-polar solvent, while more polar interfering compounds are retained by the various layers of the column. publications.gc.ca The collected fractions can then be further concentrated and analyzed using instrumental techniques such as gas chromatography-mass spectrometry (GC-MS).

Activated Carbon Column Chromatography

Activated carbon chromatography is a highly effective technique for the cleanup and fractionation of planar compounds like polychlorinated naphthalenes (PCNs), including the 1,2,3,6,7,8-hexa congener. nih.govmdpi.com Due to their planar structure, PCNs adsorb strongly to the carbon particles, allowing for their separation from non-planar interfering compounds such as polychlorinated biphenyls (PCBs) and other organochlorine pesticides. mdpi.combcrenal.ca

The methodology typically involves passing the sample extract through a column packed with an activated carbon sorbent. A common procedure includes:

Fractionation: The column is first washed with a non-polar solvent mixture, such as dichloromethane/hexane, to elute non-planar compounds. mdpi.com

Analyte Recovery: The target PCNs, which remain adsorbed to the carbon, are then recovered by back-flushing the column with a more aromatic solvent like toluene. mdpi.comepa.gov

This technique is a standard and often essential step in the analytical workflow for dioxin-like compounds, ensuring that the final extract presented for instrumental analysis is significantly cleaner and concentrated with the planar analytes of interest. epa.govmdpi.com

Alumina (B75360) and Florisil Column Chromatography

Alumina (aluminum oxide) and Florisil (a synthetic magnesium silicate) are polar sorbents widely used in column chromatography for the purification of PCN extracts. nih.govbcrenal.cavivaproducts.com These materials are effective at removing polar interferences, such as lipids and pigments, which are often co-extracted from environmental and biological samples. nih.gov

Alumina (Al₂O₃): As a highly polar sorbent, alumina is used to separate non-polar compounds like PCNs from various contaminants. nih.gov The activity of alumina can be precisely controlled by adding specific amounts of water, allowing for graded levels of separation power. nih.gov

Florisil®: This highly selective adsorbent is particularly effective for removing fats, oils, and chlorinated pesticides. nih.gov It is often activated by heating to remove moisture before use to ensure consistent performance. nih.gov

In many analytical protocols, multi-layer columns are employed, combining layers of silica gel, alumina, and sometimes Florisil. This approach provides a comprehensive cleanup by removing a broad spectrum of interfering substances before instrumental analysis. nih.govmdpi.com

| Sorbent | Type | Primary Function in PCN Analysis |

| Alumina | Polar | Removes polar interfering compounds. nih.gov |

| Florisil® | Polar | Removes fats, oils, and other pesticides. nih.gov |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a critical cleanup technique that separates molecules based on their size (hydrodynamic volume). It is indispensable for analyzing samples with complex matrices, such as fatty tissues, soil, and food products, where large molecules are abundant. nih.gov

The principle of GPC involves passing the sample extract through a column packed with a porous gel (typically a cross-linked divinylbenzene-styrene copolymer).

Exclusion: Large molecules, such as lipids, proteins, and polymers, are too large to enter the pores of the gel and therefore travel quickly through the column and are eluted first.

Inclusion: Smaller molecules, like the this compound analyte, penetrate the pores of the gel. This extended pathway results in a longer retention time, effectively separating them from the high-molecular-weight interferences.

GPC is highly effective for removing matrix components that could otherwise contaminate the gas chromatography system, leading to improved accuracy and reduced instrument maintenance. It is a recommended procedure in many official methods, including those from the U.S. Environmental Protection Agency (EPA Method 3640A).

Dialysis and High-Performance Liquid Chromatography Fractionation

Further refinement of sample extracts can be achieved through dialysis and advanced high-performance liquid chromatography (HPLC) fractionation techniques.

Dialysis is a sample cleanup procedure that utilizes a semipermeable membrane to separate molecules based on size differences. It is particularly useful for removing small molecules from a sample containing larger analytes or for cleaning up lipid-rich samples. nih.gov In the context of persistent organic pollutants (POPs), a rapid dialysis procedure can be employed as an analytical cleanup step for complex matrices, effectively separating the analytes from lipids and other interferences. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a highly automated and efficient method for fractionating complex mixtures of chlorinated compounds. The use of a porous graphitic carbon (PGC) column in an automated HPLC system is a notable advancement. This approach allows for the separation of PCNs from other dioxin-like compounds, such as co-planar PCBs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). Compared to traditional activated carbon column methods, HPLC fractionation provides faster separations and significantly reduces solvent consumption while achieving excellent separation of the compound classes.

Chromatographic Separation Techniques

Following extensive cleanup, the extract is analyzed using high-resolution chromatographic methods to separate and quantify individual PCN congeners.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), particularly when coupled with a High-Resolution Mass Spectrometer (HRMS), is considered the gold standard for the congener-specific analysis of polychlorinated naphthalenes. bcrenal.caepa.gov The complexity of PCN mixtures, which can contain many of the 75 possible congeners, necessitates the high resolving power of HRGC. nih.gov This technique provides the sensitivity and selectivity required to detect and quantify trace levels of this compound in environmental samples. nih.govepa.gov

The combination of HRGC with HRMS (HRGC/HRMS) is the internationally recognized optimal method for PCN analysis, as it can differentiate between closely related isomers and overcome interferences from other compounds that may be present in the sample. bcrenal.ca

Capillary Columns for Congener Separation

The heart of the HRGC system is the capillary column, where the separation of the different congeners occurs. The choice of the stationary phase coated on the inner wall of the column is the most critical factor in achieving separation. For PCNs, non-polar or medium-polarity stationary phases are commonly used.

Key Column Characteristics for PCN Separation:

| Parameter | Description | Importance for PCN Analysis |

| Stationary Phase | The thin film coated on the inside of the capillary column. Phases like DB-5 (a non-polar phase) are commonly used. | Determines the selectivity of the separation. Different phases provide different elution orders for isomers. |

| Column Length | Longer columns generally provide better separation efficiency (more theoretical plates). | Essential for resolving complex mixtures of the 75 PCN congeners. |

| Internal Diameter | Smaller internal diameters lead to higher resolution. | Improves the separation of closely eluting isomers. |

| Film Thickness | Affects retention time and column capacity. | Thinner films can provide sharper peaks but have lower capacity. |

Researchers have developed extensive retention index databases by characterizing the behavior of PCN congeners on various capillary columns. These databases are invaluable for identifying specific isomers, including this compound, and for resolving co-elutions, which are a common challenge in the analysis of these complex mixtures. The use of highly efficient capillary columns is paramount for the accurate, congener-specific quantification required for environmental monitoring and toxicological assessment.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone of modern analytical methods for PCNs, providing both the sensitivity to detect trace levels and the specificity to identify individual congeners within complex mixtures. tandfonline.comanalytice.com When coupled with gas chromatography (GC-MS), it becomes a powerful tool for the definitive analysis of this compound.

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. sccwrp.org This capability allows for the determination of the elemental composition of a molecule, which is invaluable for the unambiguous identification of this compound, even in the presence of other compounds with the same nominal mass. nih.gov

HRMS is particularly advantageous for:

Distinguishing between PCNs and other chlorinated compounds: For example, it can differentiate between a hexachloronaphthalene and a pentachlorobiphenyl, which may have similar retention times in a GC analysis.

Reducing matrix interference: The high mass resolution allows for very narrow mass windows to be monitored, effectively filtering out background noise from the sample matrix. sccwrp.org

Confirming the identity of unknown peaks: By providing an accurate mass, HRMS can help to tentatively identify previously unknown or unexpected contaminants in a sample.

Isotope dilution methods combined with GC-HRMS analysis can achieve extremely low detection limits, reaching into the parts-per-trillion (ppt) range for tissue samples and the parts-per-quadrillion (ppq) range for water samples. isotope.com

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique that is particularly well-suited for the analysis of electrophilic compounds like hexachloronaphthalenes. wikipedia.org In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. nih.gov This process is highly efficient for halogenated compounds, resulting in significantly lower detection limits compared to conventional electron ionization (EI). wikipedia.orgnih.gov

Key features of ECNI-MS for PCN analysis include:

High Sensitivity: ECNI can be several orders of magnitude more sensitive than EI for polychlorinated compounds.

Selectivity: The technique is highly selective for compounds with high electron affinity, which helps to reduce interference from many non-halogenated matrix components. wikipedia.org

Formation of Molecular Anions: ECNI often produces an abundant molecular anion (M⁻) or a fragment ion corresponding to the loss of a chlorine atom ([M-Cl]⁻), which provides clear information about the molecular weight and degree of chlorination.

The choice of reagent gas, such as methane (B114726) or nitrogen, can influence the ionization process and the resulting mass spectrum. nih.gov While methane is standard, nitrogen has been shown to offer advantages such as increased filament lifetime and more uniform response factors for some polybrominated compounds, which may have implications for PCN analysis. nih.gov

Tandem mass spectrometry, often referred to as MS/MS, adds another layer of specificity to the analysis of this compound. alsglobal.eu In a typical GC-MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the hexachloronaphthalene) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more characteristic product ions are monitored in the second mass analyzer. researchgate.net

This technique offers several benefits:

Enhanced Specificity: The requirement for both a specific precursor ion and a specific product ion significantly reduces the likelihood of false positives from co-eluting compounds or matrix interferences.

Improved Signal-to-Noise Ratio: By filtering out all ions except the specific product ions of interest, the background noise is dramatically reduced, leading to lower detection limits.

Confirmation of Structure: The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information that helps to confirm the identity of the analyte.

GC-MS/MS methods have been successfully developed for the quantification of various naphthalene (B1677914) metabolites and are suitable for routine analysis. nih.govwiley.com

The use of isotopically labeled internal standards is a critical component of high-quality quantitative analysis for this compound. researchgate.net A labeled internal standard is a version of the analyte molecule in which one or more atoms have been replaced with a heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H). nih.gov For PCN analysis, ¹³C-labeled standards are generally preferred. isotope.com

The advantages of using a ¹³C-labeled internal standard, such as ¹³C-hexachloronaphthalene, include:

Correction for Matrix Effects: The labeled standard co-elutes with the native (unlabeled) analyte and experiences the same ionization suppression or enhancement effects in the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the labeled standard, these effects can be accurately compensated for.

Correction for Sample Preparation Losses: The labeled standard is added to the sample at the beginning of the analytical procedure and accounts for any losses that may occur during extraction, cleanup, and concentration steps.

Improved Accuracy and Precision: The use of isotope dilution mass spectrometry, which relies on labeled standards, is considered the gold standard for quantitative analysis, providing the highest levels of accuracy and precision. nih.gov

While deuterium-labeled standards are also used, they can sometimes exhibit slight chromatographic separation from the native analyte (isotopic effect) and may be more susceptible to back-exchange, making ¹³C-labeled standards the superior choice for many applications. isotope.comnih.gov

Quality Assurance and Quality Control (QA/QC) in PCN Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential to ensure the reliability and comparability of data from the analysis of polychlorinated naphthalenes. iteh.ai These procedures are designed to monitor and document the performance of every aspect of the analytical method, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to check for contamination introduced during the analytical procedure.

Spiked Samples: A known amount of the analyte is added to a sample (spiking) to assess the accuracy of the method (recovery).

Certified Reference Materials (CRMs): Analysis of CRMs, which are materials with a certified concentration of the analyte, is used to verify the accuracy and traceability of the method.

Calibration Standards: A series of calibration standards with known concentrations are used to generate a calibration curve, which is used to quantify the analyte in the samples.

Internal Standards: As discussed previously, labeled internal standards are used to correct for matrix effects and procedural losses.

Replicate Analyses: Analyzing replicate samples provides a measure of the precision of the method.

Adherence to standardized methods, such as those developed by the International Organization for Standardization (ISO), and participation in inter-laboratory comparison studies are also crucial components of a robust QA/QC program for PCN analysis. tandfonline.comiteh.ai

Method Detection Limits (MDLs)

The Method Detection Limit (MDL) is a critical parameter in the chemical analysis of this compound, representing the minimum concentration of the substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov The U.S. Environmental Protection Agency (EPA) defines the MDL as "the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results." wur.nl The determination of the MDL is not based on a single measurement but is statistically derived from multiple analyses of a sample with a known, low concentration of the analyte. wur.nl

The procedure for determining the MDL is a systematic process that requires a well-defined analytical method and must incorporate all stages of sample processing. wur.nl It involves analyzing a minimum of seven replicate samples, typically a clean reference matrix (like reagent water or sand) spiked with the analyte at a concentration one to five times the estimated MDL. wur.nl The standard deviation of these replicate measurements is then multiplied by the appropriate Student's t-value for a 99% confidence level to calculate the MDL. wur.nl

It is crucial to understand that the MDL is not a fixed value for this compound but varies depending on several factors, including the sample matrix (e.g., water, soil, sediment, biota), the specific instrumentation used, and the analytical laboratory's performance. nih.gov Interferences from other compounds present in the sample matrix can significantly impact the ability to detect and quantify the target analyte at low levels. nih.gov

Research Findings on Detection Limits

The analysis of polychlorinated naphthalenes (PCNs), including the 1,2,3,6,7,8-hexa congener, is typically performed using high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net Research has established various levels of detection for PCNs, which provide an insight into the analytical sensitivity for this compound.

A study developing a method using isotope dilution gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) for twenty PCN congeners reported method limits of detection (LODs) ranging from 0.04 to 0.48 µg/L. researchgate.netresearchgate.net Another comprehensive study established a congener-specific method using gas chromatography with high-resolution mass spectrometry (GC-HRMS). This method demonstrated instrument detection limits (IDLs) between 0.06 and 0.13 picograms (pg) for each of the 24 target PCNs. The study further calculated method detection limits (MDLs) for fish tissue extracts, which ranged from 1.3 to 3.4 pg/g (wet weight), and for sediment samples, with MDLs between 0.46 and 1.2 pg/g (dry weight).

In a study focused on the coastal environments of Korea, an optimized cleanup and GC-MS/MS method was used to determine 18 PCN congeners in sediment. The instrumental limits of quantification (iLOQs) were reported to be in the range of 0.1 to 1.4 pg/g dry weight.

These findings highlight that while specific MDLs for this compound are method- and matrix-dependent, advanced analytical techniques can achieve detection in the picogram per gram (parts-per-trillion) range in solid matrices and the microgram per liter (parts-per-billion) range in aqueous samples.

Data on Analytical Detection Limits for Polychlorinated Naphthalenes

The following table summarizes the detection limits reported in scientific literature for the analysis of polychlorinated naphthalenes, which includes the this compound congener.

| Analytical Method | Analyte Group | Matrix | Detection Limit Type | Detection Limit Range | Reference |

| GC-MS/MS | 20 PCN Congeners | Standard Solution | Limit of Detection (LOD) | 0.04 - 0.48 µg/L | researchgate.netresearchgate.net |

| GC-HRMS | 24 PCN Congeners | Instrument | Instrument Detection Limit (IDL) | 0.06 - 0.13 pg | |

| GC-HRMS | 24 PCN Congeners | Fish Tissue | Method Detection Limit (MDL) | 1.3 - 3.4 pg/g (wet weight) | |

| GC-HRMS | 24 PCN Congeners | Sediment | Method Detection Limit (MDL) | 0.46 - 1.2 pg/g (dry weight) | |

| GC-MS/MS | 18 PCN Congeners | Sediment | Instrument Limit of Quantification (iLOQ) | 0.1 - 1.4 pg/g (dry weight) |

Molecular Mechanisms and Interactions of 1,2,3,6,7,8 Hexachloronaphthalene

Aryl Hydrocarbon Receptor (AhR) Activation

The biological and toxic effects of many halogenated aromatic hydrocarbons, including 1,2,3,6,7,8-hexachloronaphthalene, are primarily mediated through the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that senses and responds to a wide array of environmental and endogenous signals. Polychlorinated naphthalenes (PCNs) with five or more chlorine atoms are recognized as agonists of the AhR, capable of producing effects similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Among the hexachloronaphthalene congeners, this compound is considered to be one of the most toxic. nih.gov

Ligand Binding and Receptor Translocation

The activation of the AhR signaling pathway is initiated by the binding of a ligand to the receptor protein located in the cell's cytosol. In its inactive state, the AhR is part of a complex with several chaperone proteins, including two molecules of heat shock protein 90 (hsp90). nih.gov

Upon entry into the cell, a lipophilic compound like this compound can bind to the ligand-binding domain of the AhR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated ligand-receptor complex translocates from the cytosol into the nucleus. nih.gov Inside the nucleus, the AhR forms a heterodimer with another protein called the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This AhR/ARNT heterodimer is the transcriptionally active form of the receptor.

The persistence of the ligand-receptor interaction is a key factor in the potency of AhR agonists. High-affinity ligands, such as TCDD, are known to dissociate very slowly from the AhR, leading to sustained activation of the receptor and its downstream effects. nih.gov Given the high toxicity of this compound, it is inferred to bind with high affinity and persistence to the AhR, driving a prolonged and potent response.

Downstream Gene Expression Regulation (e.g., CYP1A1, CYP1A2)

The primary function of the activated AhR/ARNT complex is to act as a transcription factor. It binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. mdpi.com This binding initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes.

Among the most well-characterized target genes are those of the Cytochrome P450, family 1, subfamily A, specifically CYP1A1 and CYP1A2. nih.govnih.gov These enzymes are involved in the phase I metabolism of a wide range of xenobiotics. The induction of CYP1A1 and CYP1A2 is a hallmark of AhR activation and is often used as a sensitive biomarker for exposure to AhR agonists. nih.gov Studies on various hexachloronaphthalene congeners have demonstrated their capability as strong inducers of both CYP1A1 and CYP1A2. nih.govnih.gov For instance, significant increases in the enzymatic activity of CYP1A1 and CYP1A2 have been observed in rats exposed to the related congeners 1,2,3,4,6,7-hexachloronaphthalene (B52931) (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN 67). nih.gov Given that the CYP1A1 and CYP1A2 genes are located near each other on chromosome 15 and share common regulatory elements, they are often co-regulated by AhR activators. mdpi.comnih.gov

Congener-Specific Potency in AhR Activation

The potency of polychlorinated naphthalenes in activating the AhR is highly dependent on the number and position of the chlorine atoms on the naphthalene (B1677914) rings. The structure of the congener influences its ability to bind to the AhR and subsequently induce downstream gene expression.

For hexachloronaphthalenes, a clear ranking of potency has been established, demonstrating that this compound is a more potent AhR agonist than several other congeners. nih.gov

| Hexachloronaphthalene Congener | Relative Potency |

|---|---|

| This compound | Very High |

| 1,2,3,4,6,7-Hexachloronaphthalene | High |

| 1,2,3,5,6,7-Hexachloronaphthalene | Medium |

| 1,2,3,5,6,8-Hexachloronaphthalene | Low |

To quantify and compare the toxicity of different dioxin-like compounds, a system of Toxic Equivalency Factors (TEFs) has been developed. wikipedia.org These factors express the potency of a compound relative to TCDD, which is assigned a TEF of 1.0. wikipedia.org While a specific TEF for this compound is not universally established, studies on other hexachloronaphthalene congeners provide insight into their relative potencies.

| Compound | Endpoint | Relative Potency Factor (vs. TCDD) | Reference |

|---|---|---|---|

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | CYP1A1 Induction | 0.0015 - 0.0072 | nih.gov |

| 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) | CYP1A1 Induction | 0.00029 - 0.00067 | nih.gov |

These data indicate that while hexachloronaphthalenes are less potent than TCDD, they still possess significant dioxin-like activity. The higher ranking of this compound in potency suggests its TEF would be at the higher end of the range for this class of compounds. nih.gov

Oxidative Stress Induction

In addition to AhR activation, exposure to hexachloronaphthalenes can lead to the induction of oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Studies have shown that treatment with hexachloronaphthalenes can lead to an increase in ROS generation. nih.gov This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA. A key indicator of oxidative damage to lipids is lipid peroxidation. Research on hexachloronaphthalene mixtures has demonstrated a dose-dependent increase in lipid peroxidation in the liver, suggesting that these compounds generate oxidative stress in this organ. nih.gov Another study using a mixture dominated by 1,2,3,5,6,7-hexachloronaphthalene (PCN67) also observed increased lipid peroxidation. researchgate.net

The mechanisms by which this compound induces oxidative stress may be linked to the induction of CYP1A enzymes. While these enzymes are involved in detoxification, their activity can also lead to the "uncoupling" of their catalytic cycle, resulting in the production of superoxide (B77818) radicals and hydrogen peroxide. Furthermore, the metabolism of the naphthalene structure itself can generate redox-active quinone metabolites, which can participate in redox cycling and further exacerbate ROS production.

Interactions with Other Molecular Pathways

The activation of the Aryl Hydrocarbon Receptor by ligands such as this compound can lead to crosstalk with various other intracellular signaling pathways, resulting in a complex web of biological responses.

Some of the potential pathway interactions include:

Wnt/β-catenin Signaling: The AhR has been shown to interact with components of the Wnt/β-catenin pathway, a critical pathway in embryonic development and tissue homeostasis. Activation of the AhR can lead to the disruption of this pathway. nih.gov

Heat Shock Protein (HSP) Response: AhR activation can lead to the overexpression of heat shock proteins like HSP90 and HSP70. nih.gov This is noteworthy as HSP90 is also a component of the inactive AhR complex itself.

Prostaglandin Synthesis: The AhR can regulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins (B1171923) like PGE2. nih.gov Prostaglandins are potent signaling molecules involved in inflammation and cell proliferation.

Neurotransmitter Systems: Some studies on PCNs suggest that their neurotoxic effects may involve interactions with the GABAergic and glutamatergic systems in the central nervous system. researchgate.net

These interactions highlight the pleiotropic nature of AhR activation, where the initial binding of a compound like this compound can trigger a cascade of events affecting multiple cellular functions beyond xenobiotic metabolism.

Environmental Remediation and Management Strategies for Polychlorinated Naphthalenes

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific research on the degradation of 1,2,3,6,7,8-Hexachloronaphthalene using AOPs is limited, studies on related chlorinated aromatic compounds provide insights into the potential efficacy of these technologies.

Photocatalytic degradation, a prominent AOP, has shown promise in breaking down chlorinated compounds. For instance, studies on the photocatalytic degradation of chloronaphthalene (CN) in the gas phase using titanium dioxide (TiO₂) as a catalyst have demonstrated the potential of this technology. mdpi.com The degradation rate is influenced by factors such as flow rate, inlet concentration, and relative humidity. mdpi.comresearchgate.net Research has shown a higher degradation rate for chlorobenzene (B131634) compared to chloronaphthalene under similar experimental conditions. mdpi.comresearchgate.net

The general mechanism of photocatalytic degradation involves the generation of highly reactive oxygen species (ROS) that attack the aromatic ring structure of the pollutant, leading to its eventual mineralization into less harmful substances like carbon dioxide and water. nih.gov The efficiency of AOPs can be affected by the presence of other substances in the environmental matrix. For example, an increase in water content can enhance the degradation rate by generating more hydroxyl radicals, but excessive water can also inhibit the process by competing for active sites on the catalyst. mdpi.comresearchgate.net

While direct data for this compound is scarce, the findings for other chlorinated aromatic compounds suggest that AOPs, particularly photocatalysis, could be a viable remediation strategy. However, further research is crucial to determine the optimal conditions and degradation pathways for this specific congener.

Table 1: Research Findings on the Degradation of Chlorinated Aromatic Compounds using AOPs

| Compound | AOP Type | Catalyst/Oxidant | Key Findings | Reference |

| Chloronaphthalene (CN) | Photocatalysis (Gas Phase) | TiO₂ | Degradation rate ranged from 0.60 to 2.20 µM·m²·s⁻¹ for an inlet concentration of 1.328 mM·m⁻³. | mdpi.comresearchgate.net |

| Polychlorinated Biphenyls (PCBs) | Advanced Oxidation | Not specified | Removal efficiency of 77-99% has been reported for various AOPs. | nih.gov |

| Dichloroacetic acid (DCA) | Photocatalysis | TiO₂ (Hombikat UV 100) | The degradation rate was found to be constant at 5.54 ± 0.43 µmol L⁻¹ min⁻¹. | mdpi.com |

| Phenanthrene (B1679779) and Pyrene (B120774) | Heterogeneous Photocatalysis | TiO₂ with H₂O₂ | Degradation efficiency of 32.6% for phenanthrene and 38.7% for pyrene after 25 hours. | nih.gov |

| Note: The data presented is for related chlorinated aromatic compounds due to the limited availability of specific data for this compound. |

Bioremediation Approaches

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. While research specifically targeting the bioremediation of this compound is not widely available, studies on the degradation of naphthalene (B1677914), substituted naphthalenes, and other chlorinated compounds provide a foundation for potential bioremediation strategies.

Microorganisms, including various species of bacteria and fungi, have been shown to degrade a range of aromatic compounds. nih.govfrontiersin.org For instance, several bacterial strains from genera such as Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter have demonstrated the ability to degrade naphthalene and its derivatives. nih.govfrontiersin.org The degradation process often involves the induction of specific enzyme systems in the presence of the contaminant. frontiersin.org

The effectiveness of bioremediation can depend on several factors, including the specific microbial strains present, the concentration and bioavailability of the contaminant, and environmental conditions such as pH, temperature, and the presence of other nutrients. nih.gov For highly chlorinated compounds, a sequential anaerobic-aerobic treatment approach has shown promise for the bioremediation of PCBs, where anaerobic dechlorination is followed by aerobic degradation of the resulting less-chlorinated congeners. nih.gov

The green alga Coelastrella saipanensis has demonstrated a high efficiency in removing naphthalene, achieving 100% removal in some experiments. ekb.eg While this is for the parent compound, it suggests that phytoremediation and algae-based systems could be explored for more complex chlorinated naphthalenes.

Further research is needed to isolate and characterize microbial consortia capable of efficiently degrading highly chlorinated naphthalenes like this compound and to optimize the conditions for their application in contaminated sites.

Table 2: Research Findings on Bioremediation of Naphthalene and Related Compounds

| Organism/Consortium | Target Compound | Key Findings | Reference |

| Pseudomonas putida | Naphthalene | Capable of utilizing naphthalene as a sole source of carbon and energy. | nih.gov |

| Sphingobium species | Hexachlorocyclohexane (HCH) isomers | Several strains have been identified that can degrade HCH isomers. | nih.govnih.gov |

| Coelastrella saipanensis (Green Alga) | Naphthalene | Achieved 100% removal of naphthalene in laboratory studies. | ekb.eg |

| Anaerobic/Aerobic Microbial Consortia | Polychlorinated Biphenyls (PCBs) | Sequential anaerobic-aerobic treatment has shown significant reduction in PCB concentrations. | nih.gov |

| Note: This table presents data on the bioremediation of naphthalene and other chlorinated compounds as specific data for this compound is limited. |

Contaminated Site Assessment and Management

The assessment and management of sites contaminated with PCNs, including this compound, is a critical step in mitigating environmental and health risks. This process typically involves a phased approach, starting with site characterization and risk assessment, followed by the development and implementation of a remediation plan.

Site assessment involves collecting and analyzing environmental samples (soil, sediment, water, and air) to determine the extent and concentration of contamination. nih.gov For instance, studies have reported total PCN concentrations in the aquatic environment ranging from 0.0005 to 79.1 µg/L, with higher levels found near former waste dumping grounds. tandfonline.com In a case study of PCB-contaminated soil, concentrations were found to be as high as 1300 mg/kg in some areas. emerald.com

Risk assessment evaluates the potential for adverse effects on human health and the environment based on the levels of contamination and potential exposure pathways. nih.gov This information is then used to establish remediation goals.

Management strategies for contaminated sites can range from monitored natural attenuation to active remediation technologies. For heavily contaminated soils, excavation and off-site disposal in a licensed landfill or treatment via incineration are common approaches. emerald.com In a case study involving PCB-contaminated soil, material with concentrations below 20 mg/kg was excavated and sent to a landfill, while more heavily contaminated soil required treatment using low-temperature thermal desorption. emerald.com

The selection of a management strategy depends on various site-specific factors, including the type and concentration of contaminants, the geological and hydrological conditions of the site, and the associated costs and regulatory requirements.

Table 3: Examples of PCN Concentrations in Contaminated Environments and Management Approaches

| Location/Site Type | Medium | Contaminant | Concentration Range | Management Approach | Reference |

| Aquatic environment near former landfill | Water | Total PCNs | 2.5–79.1 µg/L | Not specified | tandfonline.com |

| Telecommunications manufacturing facility | Soil | PCBs | Up to 1300 mg/kg | Excavation, landfilling, low-temperature thermal desorption | emerald.com |

| Hudson River, USA | Sediment | PCBs | Not specified | Dredging and disposal | trulawsuitinfo.com |

| New Bedford Harbor, USA | Sediment | PCBs | Not specified | Multi-phase cleanup including dredging | trulawsuitinfo.com |

| Note: This table includes data for PCBs as they are structurally similar to PCNs and often co-occur, providing relevant context for site management. |

Waste Management and Emission Control Technologies

Effective waste management and emission control are crucial for preventing the further release of PCNs into the environment. These compounds can be present in various waste streams, including historical products and byproducts of industrial processes.

Incineration is a common method for the disposal of hazardous waste containing chlorinated compounds. However, the process itself can lead to the formation and emission of PCNs if not properly controlled. osti.gov Studies on municipal waste incinerators have shown that the implementation of advanced air pollution control devices (APCDs) can significantly reduce PCN emissions.

Technologies such as selective catalytic reduction (SCR) and a combination of a semi-dry absorber (SDA), activated carbon injection (ACI), and a baghouse (BH) have been shown to be effective in removing PCNs from flue gas. researchgate.net For example, SCR has demonstrated removal efficiencies of 96-100% for most PCN homologues. researchgate.net The removal efficiency of these technologies tends to increase with the level of chlorination of the PCN congener. researchgate.net

Proper management of industrial waste containing PCNs is also critical. This includes the secure landfilling of contaminated materials and the use of thermal desorption for heavily contaminated soils. emerald.com The development and implementation of cleaner production processes and the substitution of hazardous materials are key long-term strategies for preventing future contamination.

Table 4: Emission Control Technologies and Their Effectiveness for Polychlorinated Naphthalenes

| Technology | Target Pollutant | Removal Efficiency | Key Findings | Reference |

| Selective Catalytic Reduction (SCR) | PCNs | 96-100% for most homologues | Highly effective in removing PCNs from incinerator flue gas. | researchgate.net |

| Semi-dry Absorber (SDA) + Activated Carbon Injection (ACI) + Baghouse (BH) | PCNs | 94.3% overall efficacy | Effective in removing PCNs, with efficiency increasing with chlorination level. | researchgate.net |

| Wet Scrubber (WS) | Low chlorinated PCNs | Can capture some low chlorinated PCNs. | Less effective for higher chlorinated congeners. | researchgate.net |

| Low-Temperature Thermal Desorption (LTTD) | PCBs in soil | Not specified | An effective treatment for heavily contaminated soil. | emerald.com |

| Note: The data primarily focuses on PCNs from municipal waste incinerators, providing a valuable reference for emission control strategies. |

Research Gaps and Future Directions in 1,2,3,6,7,8 Hexachloronaphthalene Studies

The Imperative for Comprehensive Global Inventories and Monitoring

A foundational gap in the study of 1,2,3,6,7,8-hexachloronaphthalene is the lack of comprehensive global inventories and dedicated monitoring programs. While studies have detected polychlorinated naphthalenes in various environmental matrices—including air, water, soil, and biota—data that is specific to the 1,2,3,6,7,8-congener is often aggregated with other hexachloronaphthalene isomers or the total PCN concentration. nih.govwho.int This lack of specificity hinders accurate risk assessment and the development of targeted regulatory strategies.

Future research must prioritize the development of monitoring programs capable of differentiating and quantifying individual PCN congeners. This will require international collaboration to establish standardized sampling and analytical protocols. The goal is to create a global map of this compound distribution, identifying hotspots of contamination and tracking its movement across international boundaries. Such data is critical for understanding the global burden of this persistent organic pollutant.

Unraveling Congener-Specific Environmental Fate and Transport

The environmental fate and transport of this compound are presumed to follow the general patterns of other POPs, characterized by persistence, bioaccumulation, and long-range transport. tandfonline.com However, the specific behavior of this congener is not well-elucidated. The arrangement of chlorine atoms on the naphthalene (B1677914) rings influences a congener's physicochemical properties, which in turn dictates its environmental partitioning, degradation rates, and potential for biomagnification. tandfonline.comnih.gov

Key research questions that need to be addressed include:

Photodegradation: What are the photodegradation rates and pathways of this compound in various environmental compartments?

Biodegradation: To what extent is this congener susceptible to microbial degradation under different environmental conditions? Studies on other naphthalene compounds suggest that biodegradation is possible but can be slow for highly chlorinated congeners. nih.gov

Biomagnification: What is the biomagnification potential of this compound in different food webs? While biomagnification is a known concern for POPs, congener-specific data is essential for accurate ecological risk assessment. youtube.com

Answering these questions will require controlled laboratory studies and field investigations that focus specifically on the 1,2,3,6,7,8-isomer.

Innovations in Analytical Techniques for Trace Level Detection

The accurate measurement of this compound at environmentally relevant concentrations presents a significant analytical challenge. Its presence in complex environmental mixtures, often at trace levels alongside other interfering compounds, necessitates the development of highly sensitive and selective analytical methods. tandfonline.com

Current methods, such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), are capable of detecting PCNs. tandfonline.com However, there is a continuous need for innovation to:

Lower detection limits to quantify the congener in pristine environments.

Improve the separation of this compound from other co-eluting congeners.

Develop more cost-effective and rapid screening methods for widespread monitoring.

Future advancements may lie in the application of novel mass spectrometry techniques and the development of certified reference materials for this compound to ensure data quality and comparability across laboratories. lgcstandards.com

Leveraging Advanced Computational Chemistry for Environmental Fate Prediction

In the absence of extensive experimental data, advanced computational chemistry approaches offer a promising avenue for predicting the environmental fate of this compound. Quantitative structure-activity relationship (QSAR) models can be developed to estimate key physicochemical properties and toxicological endpoints based on the molecular structure of the congener.

Furthermore, molecular modeling techniques such as density functional theory (DFT) can provide insights into the reactivity and degradation pathways of the molecule. These computational tools can help to prioritize research efforts and guide the design of experimental studies. While these methods have been applied to other POPs, their specific application to this compound is a key area for future research.

Fostering Interdisciplinary Research on Sources and Impacts

Understanding the full life cycle of this compound—from its sources to its ultimate environmental and health impacts—requires an interdisciplinary approach. Polychlorinated naphthalenes are not intentionally produced but are formed as byproducts in various industrial processes, including waste incineration and the manufacturing of chlorinated chemicals. epa.gov

Future research should focus on:

Source Identification: Pinpointing the specific industrial processes that lead to the formation of this compound. This will involve collaboration between environmental chemists, chemical engineers, and industrial partners.

Impact Assessment: Investigating the potential toxicological effects of this specific congener. While some studies have ranked the potency of hexachloronaphthalene isomers, more detailed toxicological data for the 1,2,3,6,7,8-congener is needed. nih.gov This includes its potential to act as a dioxin-like compound and its inclusion in toxic equivalency factor (TEF) schemes. nih.govwikipedia.orgornl.gov

Deciphering Complex Mixture Effects and Co-contaminants

In the environment, this compound is always present as part of a complex mixture of other PCNs, POPs, and various other contaminants. The combined effects of these mixtures can be additive, synergistic, or antagonistic, and are not fully understood.

A significant research gap is the lack of studies investigating the toxicological interactions between this compound and other co-contaminants. Future research in this area will be critical for a more realistic assessment of the risks posed by this compound in real-world scenarios. This will require innovative experimental designs and the use of advanced statistical models to analyze the effects of complex mixtures.

Q & A

Q. Which in silico models predict HxCN’s environmental fate and partitioning?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.